5-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Overview
Description
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. The trifluoromethoxy group attached to the indole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can be beneficial in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethoxy group onto the indole ring. One common method is the trifluoromethoxylation of a suitable indole precursor. This can be achieved using trifluoromethoxylating reagents such as trifluoromethyl triflate or trifluoromethyl iodide in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(trifluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: 5-(trifluoromethoxy)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target by increasing lipophilicity and stability. The exact pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole-3-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-fluoro-1H-indole-3-carbaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group.
5-chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group in 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde imparts unique properties such as increased lipophilicity, stability, and electron-withdrawing effects. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-9-8(3-7)6(5-15)4-14-9/h1-5,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKLTJGFSFCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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